N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a structurally complex small molecule featuring two 1,3,4-thiadiazole rings interconnected via a thioether (-S-) linkage and a 2-oxoethylamine spacer. The terminal 1,3,4-thiadiazole unit is substituted with an ethylthio (-S-C₂H₅) group, while the other thiadiazole ring is attached to a 3-phenylpropanamide moiety.
The compound’s synthesis likely involves sequential cyclization and coupling reactions, as seen in analogous 1,3,4-thiadiazole derivatives (e.g., POCl₃-mediated cyclization of thiosemicarbazides with carboxylic acids) . While its exact biological activity remains unspecified in the provided evidence, structurally related compounds exhibit antimicrobial, acetylcholinesterase inhibitory, and antitumor properties .
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLUVCGAAKXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple thiadiazole derivatives. The process often includes:
- Formation of Thiadiazole Rings : Utilizing starting materials such as thiosemicarbazides and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the ethylthio group and other substituents through nucleophilic substitution.
- Amidation : Finalizing the structure by forming the amide bond with phenylpropanamide.
The yield of synthesized compounds generally ranges from 70% to 85%, with purity confirmed through spectroscopic techniques like NMR and mass spectrometry .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than 10 µM against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MDA-MB-231 | 8.9 ± 2.1 |
| Example B | HepG2 | 10.5 ± 0.9 |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Some derivatives showed notable antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition rates exceeding those of standard antibiotics at concentrations as low as 100 μg/mL .
| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |
|---|---|
| E. coli | 56% |
| S. aureus | 30% |
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds containing the thiadiazole moiety have been investigated for additional therapeutic activities:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models.
- Antitubercular Activity : Certain compounds demonstrated significant activity against Mycobacterium tuberculosis with MIC values comparable to established drugs .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of new thiadiazole derivatives indicated a marked reduction in tumor size in xenograft models compared to controls.
- Antimicrobial Trials : In clinical trials assessing the efficacy of these compounds against resistant bacterial strains, certain derivatives outperformed traditional antibiotics.
Chemical Reactions Analysis
Oxidation Reactions
The ethylthio (-S-C₂H₅) and thiadiazole sulfur atoms are susceptible to oxidation under controlled conditions.
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Key Insight : Oxidation of the ethylthio group proceeds regioselectively, favoring sulfoxide formation under mild conditions, while prolonged exposure to strong oxidants yields sulfones.
Nucleophilic Substitution Reactions
The thiadiazole rings and thioether linkages serve as electrophilic sites for nucleophilic attack.
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Example : Treatment with ethanolamine under basic conditions replaces the ethylthio group with a hydroxyethyl moiety, enhancing solubility .
Hydrolysis Reactions
The amide bond and thiadiazole rings undergo hydrolysis under acidic or alkaline conditions.
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Note : Hydrolysis of the thiadiazole ring is slower compared to amide cleavage, requiring harsher conditions.
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form fused heterocycles.
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Mechanism : The thioether group reacts with carbon disulfide to form dithiocarbamates, which cyclize into thiazoles .
Reduction Reactions
Selective reduction of functional groups is achievable with metal hydrides.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, 0°C → RT, 3 h | Corresponding amine derivative |
Electrophilic Aromatic Substitution
The phenylpropanamide moiety undergoes substitution at the aromatic ring.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable 1,3,4-Thiadiazole Derivatives
Key Observations:
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- The target compound’s ethylthio and phenylpropanamide groups may synergize to target bacterial enzymes (e.g., dihydrofolate reductase) or acetylcholinesterase, though empirical data is needed.
- Bis-thiadiazole systems could exhibit dual inhibitory effects, leveraging both rings for multi-target engagement.
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations:
- The target compound’s higher molecular complexity and sulfur content likely reduce aqueous solubility compared to simpler analogs.
- Predicted LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound?
The compound is synthesized via multistep reactions involving nucleophilic substitution and condensation. Key steps include:
- Reacting thiol-containing intermediates (e.g., 5-(ethylthio)-1,3,4-thiadiazol-2-amine) with α-haloacetamide derivatives under anhydrous acetone or DMF, using potassium carbonate as a base.
- Refluxing for 3–6 hours to facilitate thioether bond formation, followed by recrystallization from ethanol or DMSO/water mixtures for purification .
Q. What analytical techniques are essential for structural validation?
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., SHELX-refined structures for thiadiazole derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the ethylthio group (δ 1.2–1.4 ppm for CH₃), acetamide carbonyl (δ 165–170 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 513.2 for C₁₈H₂₀N₆O₂S₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) using fractional factorial designs to identify critical factors. Bayesian optimization algorithms reduce experimental trials by 50% while achieving >85% yield .
- Flow chemistry : Continuous-flow reactors improve mixing efficiency and thermal control, reducing side products like disulfide byproducts .
Q. How are contradictions between spectroscopic and computational data resolved?
- Dynamic NMR analysis : Detect conformational flexibility (e.g., thiadiazole ring puckering) causing split signals.
- DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify tautomeric forms or solvent effects .
- X-ray validation : Resolve ambiguities in NOE or coupling constants by cross-referencing with crystallographic bond distances .
Q. What strategies are used to assess biological activity and structure-activity relationships (SAR)?
- In vitro assays : Screen for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or enzyme inhibition (e.g., COX-2).
- Molecular docking : Use SHELX-refined crystal structures to dock the compound into target proteins (e.g., EGFR kinase), prioritizing interactions with the ethylthio moiety and phenylpropanamide linker .
- SAR modulation : Synthesize analogs with substituent variations (e.g., replacing ethylthio with methylsulfonyl) to evaluate steric and electronic effects on bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
